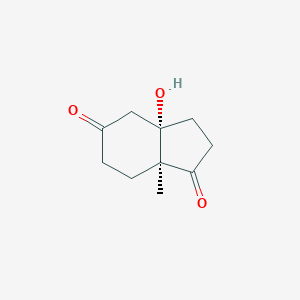

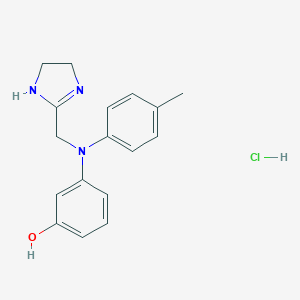

![molecular formula C7H6ClN3O B015664 4-氯-2-甲氧基-7H-吡咯并[2,3-d]嘧啶 CAS No. 90057-08-2](/img/structure/B15664.png)

4-氯-2-甲氧基-7H-吡咯并[2,3-d]嘧啶

描述

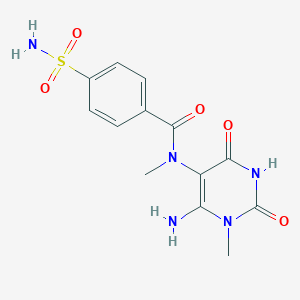

4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine (also known as CMPD-1) is an organic compound first synthesized in 2003 by researchers at the University of Tokyo. It is a small molecule with a molecular weight of approximately 200 g/mol. Since its discovery, CMPD-1 has been the subject of numerous studies due to its potential applications in medicinal chemistry, pharmacology, and biochemistry.

科学研究应用

JAK抑制剂和免疫调节

4-氯-2-甲氧基-7H-吡咯并[2,3-d]嘧啶是合成Janus激酶(JAK)抑制剂的关键中间体。这些抑制剂对于调节免疫反应和治疗自身免疫性疾病至关重要。 值得注意的是,托法替尼和鲁索利替尼等JAK抑制剂已在类风湿性关节炎、银屑病和骨髓纤维化等疾病中显示出疗效 .

抗病毒剂

研究人员已经探索了4-氯-2-甲氧基-7H-吡咯并[2,3-d]嘧啶衍生物的抗病毒潜力。这些化合物对某些病毒(包括丙型肝炎病毒(HCV))表现出抑制作用。 基于这种支架的核苷类似物的合成已产生了有希望的抗HCV活性 .

抗结核剂

已经研究了4-氯-2-甲氧基-7H-吡咯并[2,3-d]嘧啶的结构修饰以了解其抗结核特性。 研究人员已经探索了SAR(结构活性关系)以优化具有针对结核病的潜在功效的化合物 .

材料科学和有机电子学

该化合物的杂环结构使其适用于材料科学应用。研究人员已经研究了它在有机电子学中的应用,例如有机场效应晶体管(OFET)和发光二极管(OLED)。其富电子性质和π共轭体系使其在设计功能性材料方面具有价值。

总之,4-氯-2-甲氧基-7H-吡咯并[2,3-d]嘧啶在药物发现、抗病毒研究、肿瘤学和材料科学中发挥着关键作用。其多样的应用突出了其在科学研究中的重要性。 如果您想了解更多详细信息或探索其他应用,请随时提出

作用机制

Target of Action

The primary targets of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine are the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .

Mode of Action

4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine acts as a JAK inhibitor . It inhibits the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK-STAT signal pathway . This interference disrupts the chemical signal transfer from the outside into the cell nucleus, resulting in the alteration of gene activation through a transcription process .

Biochemical Pathways

The affected pathway is the JAK-STAT signaling pathway . When this pathway is disrupted, it can lead to a variety of diseases affecting the immune system . In the context of cancer, the inhibition of this pathway can prevent the uncontrolled growth and division of cells, thereby potentially slowing down or stopping tumor growth .

Result of Action

The molecular and cellular effects of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine’s action involve the up-regulation of certain genes like P53, BAX, DR4, and DR5, and the down-regulation of others like Bcl2, Il-8, and CDK4 in treated cells . At the protein level, the compound increases the activity of Caspase 8 and BAX, while decreasing the activity of Bcl2 . This leads to cell cycle arrest at the G1/S phase and induces apoptotic death of cells .

生化分析

Biochemical Properties

In biochemical reactions, 4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine interacts with various enzymes and proteins. For instance, it has shown promising binding affinities against Bcl2 anti-apoptotic protein . The nature of these interactions involves the compound binding to the protein, potentially influencing its function.

Cellular Effects

4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to up-regulate P53, BAX, DR4, and DR5, while down-regulating Bcl2, Il-8, and CDK4 in treated MCF7 cells .

Molecular Mechanism

At the molecular level, 4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to increase the activity of Caspase 8 and BAX, while greatly decreasing the activity of Bcl2 .

属性

IUPAC Name |

4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O/c1-12-7-10-5(8)4-2-3-9-6(4)11-7/h2-3H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQQJGKVGZQZDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CN2)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50422056 | |

| Record name | 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50422056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90057-08-2 | |

| Record name | 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50422056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

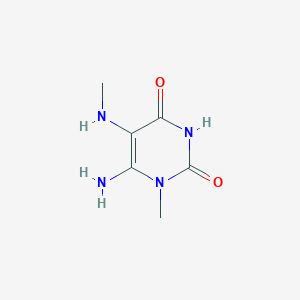

Q1: What is the significance of the N(9)-functionalization of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine as described in the research?

A1: The research focuses on synthesizing 3-(4-chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid, which is an example of an N(9)-functionalized 7-deazapurine. This functionalization is significant for several reasons:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

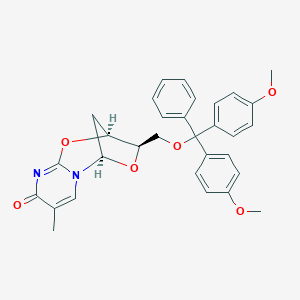

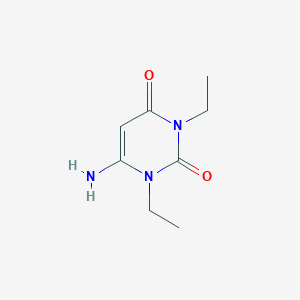

![N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B15597.png)

![Propan-2-yl (2S)-2-{[(2S)-2-{[(2S,3R)-2-{[(2R)-2-amino-3-sulfanylpropyl]amino}-3-methylpentyl]oxy}-3-phenylpropanoyl]amino}-4-(methanesulfonyl)butanoate](/img/structure/B15599.png)